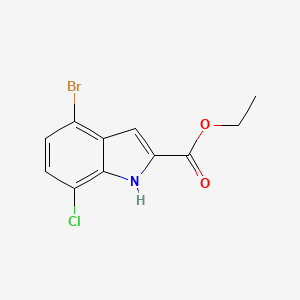amine](/img/structure/B7936694.png)
[(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methyl group, which is further bonded to a tert-butylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with tert-butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for (2-Bromo-5-chlorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules through various chemical reactions.
作用机制
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
相似化合物的比较
(2-Bromo-5-chlorophenyl)methylamine can be compared with other halogenated aromatic amines:
(2-Bromo-4-chlorophenyl)methylamine: Similar structure but with different halogen substitution pattern, which can affect its reactivity and biological activity.
(2-Bromo-5-fluorophenyl)methylamine: Fluorine substitution can lead to different electronic properties and potentially different biological effects.
(2-Chloro-5-bromophenyl)methylamine: The reversed positions of bromine and chlorine can influence the compound’s chemical behavior and applications.
属性
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-11(2,3)14-7-8-6-9(13)4-5-10(8)12/h4-6,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMFAYJMOBJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
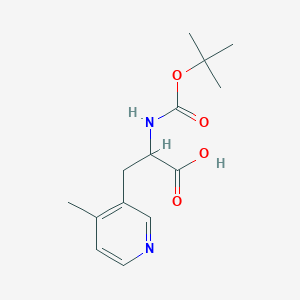
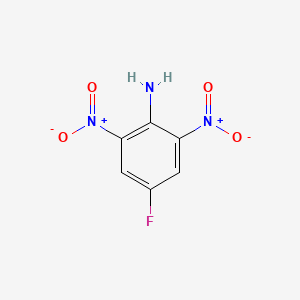
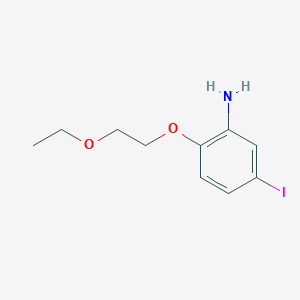
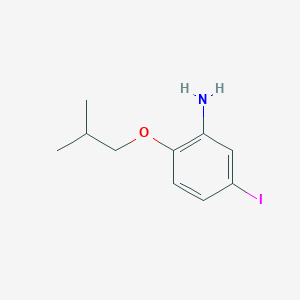
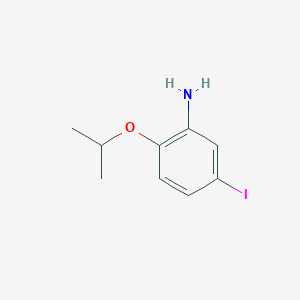
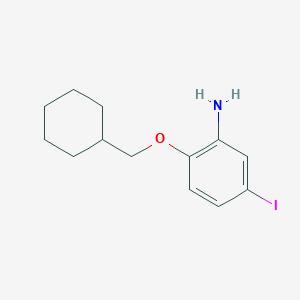
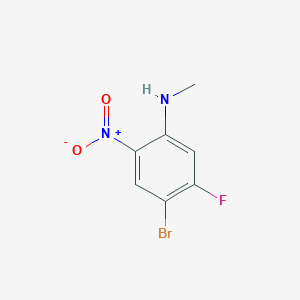
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one](/img/structure/B7936683.png)
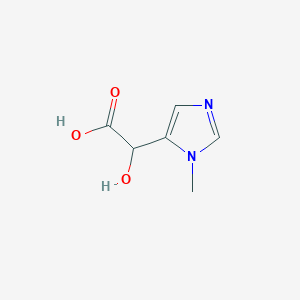
amine](/img/structure/B7936701.png)
amine](/img/structure/B7936705.png)
amine](/img/structure/B7936713.png)
amine](/img/structure/B7936718.png)
